

# Application Notes and Protocols for Navocaftor in Ussing Chamber Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ussing chamber electrophysiology to assess the function of **Navocaftor** (also known as ABBV-3067 or GLPG3067), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The protocols detailed below are designed for studying the effects of **Navocaftor** on epithelial tissues and cell cultures expressing CFTR mutations.

## Introduction to Navocaftor and Ussing Chambers

**Navocaftor** is a CFTR potentiator designed to enhance the channel gating function of the CFTR protein at the cell surface. In individuals with specific cystic fibrosis-causing mutations, the CFTR protein may be present but unable to open and close effectively to transport chloride ions. Potentiators like **Navocaftor** aim to restore this function. The Ussing chamber is a critical tool for the preclinical evaluation of CFTR modulators. It allows for the precise measurement of ion transport across an epithelial monolayer by measuring the short-circuit current (Isc), which is a direct measure of net ion movement.[1][2]

### **Mechanism of Action of Navocaftor**

As a CFTR potentiator, **Navocaftor** is expected to bind to the CFTR protein and increase its open probability, thereby augmenting the flow of chloride ions across the cell membrane. In Ussing chamber experiments, the potentiation of CFTR by **Navocaftor** would be observed as an increase in the forskolin-stimulated short-circuit current (Isc). While detailed molecular



binding studies for **Navocaftor** are not extensively published, its functional effect is consistent with other CFTR potentiators.

### **Data Presentation**

While specific quantitative data from Ussing chamber experiments solely investigating

Navocaftor is not readily available in published literature, a clinical trial of a combination therapy including Navocaftor provides a key in vivo indicator of its efficacy. A study of Navocaftor (ABBV-3067) in combination with Galicaftor (ABBV-2222) in adults with cystic fibrosis who have two copies of the F508del mutation showed a decrease in sweat chloride concentration.[3] Changes in sweat chloride are a well-established biomarker of CFTR activity.

| Parameter                              | Treatment Group                                                                           | Result       | Reference |
|----------------------------------------|-------------------------------------------------------------------------------------------|--------------|-----------|
| Change in Sweat Chloride Concentration | Highest combined<br>dosage of Navocaftor<br>(ABBV-3067) and<br>Galicaftor (ABBV-<br>2222) | -19.9 mmol/L | [3]       |

Note: This data is from a clinical trial and represents an in vivo measure of CFTR activity. It is indicative of the potential effects that would be measured as changes in Isc in an in vitro Ussing chamber assay.

### **Experimental Protocols**

The following is a representative protocol for assessing the effect of **Navocaftor** in an Ussing chamber experiment, adapted from established protocols for other CFTR potentiators.

## I. Preparation of Human Bronchial Epithelial (HBE) Cell Cultures

 Cell Culture: Primary HBE cells from individuals with CF (e.g., homozygous for the F508del mutation) are cultured on permeable supports.



- Air-Liquid Interface (ALI): Cells are maintained at an ALI for at least 3 weeks to promote differentiation into a polarized, mucociliary epithelium.
- Pre-incubation with Correctors (for F508del-CFTR): For mutations that affect protein folding
  and trafficking like F508del, pre-incubate the cells with a CFTR corrector (e.g., Lumacaftor or
  Tezacaftor) for 16-24 hours prior to the Ussing chamber experiment to ensure CFTR protein
  is present at the cell surface.

### **II. Ussing Chamber Measurement Protocol**

- Chamber Setup: Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber. Bathe both the apical and basolateral sides with a symmetrical Ringer's solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
- Equilibration: Allow the system to equilibrate and for the baseline short-circuit current (Isc) to stabilize.
- ENaC Inhibition: Add Amiloride (e.g., 100 μM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
- CFTR Activation: Add a CFTR agonist, such as Forskolin (e.g., 10 μM), to the apical and basolateral chambers to raise intracellular cAMP levels and activate the CFTR channel.
- Navocaftor Application: Once the Forskolin-stimulated Isc has reached a stable plateau, add Navocaftor to the apical chamber in a dose-dependent manner (e.g.,  $0.1~\mu\text{M}$ ,  $1~\mu\text{M}$ ,  $10~\mu\text{M}$ ) to observe its potentiation effect.
- CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 μM) to the apical chamber to confirm that the measured current is CFTR-dependent. The resulting decrease in lsc represents the total CFTR-mediated current.

# Mandatory Visualizations CFTR Activation Signaling Pathway





Click to download full resolution via product page

Caption: CFTR channel activation by the cAMP/PKA pathway and potentiation by Navocaftor.

## **Ussing Chamber Experimental Workflow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trialfinder.cysticfibrosis.ca [trialfinder.cysticfibrosis.ca]
- 4. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Navocaftor in Ussing Chamber Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609429#using-navocaftor-in-ussing-chamber-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com